Cas no 85872-87-3 (4-(4-methylpiperidin-1-yl)benzonitrile)

4-(4-Methylpiperidin-1-yl)benzonitrile is a nitrile-substituted aromatic compound featuring a 4-methylpiperidine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's benzonitrile core enhances reactivity in cross-coupling reactions, while the 4-methylpiperidine group contributes to improved solubility and bioavailability in drug development. Its stability under various conditions allows for versatile applications in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
4-(4-methylpiperidin-1-yl)benzonitrile structure
85872-87-3 structure
Product Name:4-(4-methylpiperidin-1-yl)benzonitrile
CAS No:85872-87-3
MF:C13H16N2
MW:200.279542922974
MDL:MFCD03854611
CID:2624799
PubChem ID:3152080
Update Time:2025-05-26

4-(4-methylpiperidin-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylpiperidin-1-yl)benzonitrile
    • 85872-87-3
    • AKOS000218313
    • JDTREFVKULGGHT-UHFFFAOYSA-N
    • SR-01000321456-1
    • STL414923
    • KDA87287
    • 4-(4-Methyl-piperidin-1-yl)-benzonitrile
    • HMS1557F08
    • Z126933944
    • FS-3300
    • SR-01000321456
    • DTXSID90389977
    • MFCD03854611
    • 4-(4-Methylpiperidino)benzonitrile
    • SCHEMBL1748901
    • TimTec1_008214
    • 4-(4-methyl-1-piperidyl)benzonitrile
    • Benzonitrile, 4-(4-methyl-1-piperidinyl)-
    • BRD-K78275250-001-02-3
    • 4-(4-Methylpiperidin1-yl)benzonitrile
    • EN300-232511
    • MDL: MFCD03854611
    • Inchi: 1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3
    • InChI Key: JDTREFVKULGGHT-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C#N)=CC=2)CCC(C)CC1

Computed Properties

  • Exact Mass: 200.131348519Da
  • Monoisotopic Mass: 200.131348519Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 27Ų

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Additional information on 4-(4-methylpiperidin-1-yl)benzonitrile

4-(4-Methylpiperidin-1-yl)benzonitrile: A Comprehensive Overview

4-(4-Methylpiperidin-1-yl)benzonitrile (CAS No. 85872-87-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(4-methylpiperidin-1-yl)benzonitrile or MMPB, is characterized by its unique structural features, which include a benzene ring substituted with a cyano group and a 4-methylpiperidine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The cyano group in 4-(4-methylpiperidin-1-yl)benzonitrile plays a crucial role in its chemical reactivity and biological properties. The presence of this group imparts electrophilic character to the molecule, making it an excellent substrate for various chemical reactions, such as nucleophilic addition and substitution. Additionally, the cyano group can serve as a bioisostere for carboxylic acid functionalities, which is particularly useful in drug design for improving pharmacokinetic properties and reducing metabolic liabilities.

The 4-methylpiperidine moiety in 4-(4-methylpiperidin-1-yl)benzonitrile is another key structural feature that contributes to its biological activity. Piperidine derivatives are well-known for their ability to modulate various biological targets, including receptors, enzymes, and ion channels. The introduction of a methyl group at the 4-position of the piperidine ring can enhance the lipophilicity of the molecule, thereby improving its cell membrane permeability and bioavailability.

Recent studies have highlighted the potential of 4-(4-methylpiperidin-1-yl)benzonitrile as a lead compound for the development of novel therapeutics. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that MMPB exhibits potent inhibitory activity against specific kinases involved in cancer progression. This makes it a promising candidate for the development of targeted cancer therapies. Furthermore, studies have shown that MMPB can modulate G protein-coupled receptors (GPCRs), which are important targets for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

In addition to its potential therapeutic applications, 4-(4-methylpiperidin-1-yl)benzonitrile has been extensively studied for its use as an intermediate in the synthesis of more complex molecules. Its reactivity and structural flexibility make it an attractive building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. For example, researchers at the University of California have utilized MMPB as a key intermediate in the synthesis of novel antiviral agents with broad-spectrum activity against various viral pathogens.

The synthetic accessibility of 4-(4-methylpiperidin-1-yl)benzonitrile is another factor that contributes to its widespread use in research and development. Several efficient synthetic routes have been developed to prepare this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These methods offer high yields and excellent purity, making them suitable for large-scale production.

In conclusion, 4-(4-methylpiperidin-1-yl)benzonitrile (CAS No. 85872-87-3) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities and synthetic accessibility, make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new applications and therapeutic uses for MMPB will be discovered, further solidifying its importance in the field.

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